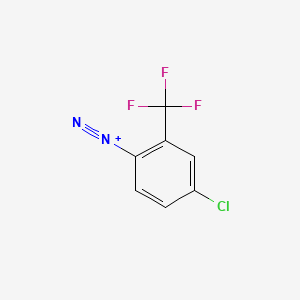
N-(Pyridin-4-ylmethyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridin-4-ylmethyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C8H12N2·HClThis compound is a secondary amine and is commonly used in various chemical syntheses and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-4-ylmethyl)ethanamine hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the secondary amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride is used as a building block in the synthesis of various organic compounds, including ligands for coordination chemistry and intermediates for pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mécanisme D'action
The mechanism of action of N-(Pyridin-4-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate in enzymatic reactions. The pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
- N-Ethyl-4-pyridinemethanamine
- 4-(Methylaminomethyl)pyridine
- 4-(Aminomethyl)pyridine
- 2-(Methylamino)pyridine
Comparison: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
N-(pyridin-4-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h3-6,9H,2,7H2,1H3;1H |
Clé InChI |
YYBNSAZMFYTTKA-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC=NC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)


![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)



![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)
![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)
